molecular formula C17H13NOS B5110170 3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one

3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one

Cat. No.: B5110170
M. Wt: 279.4 g/mol
InChI Key: HBNSOAUDSMQJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is a heterocyclic compound that features a thiophene ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves the condensation of thiophene derivatives with quinoline precursors. One common method involves the use of a Friedländer reaction, where a 2-aminobenzophenone derivative reacts with a thiophene aldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires heating to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or thiophene S-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Quinoline N-oxides, thiophene S-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives

Scientific Research Applications

3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on monoamine oxidase enzymes (MAO-A and MAO-B) is attributed to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin . This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
  • 3-thiophen-2-yl-2,3-dihydro-1H-benzo[f]quinolin-1-one
  • 3-thiophen-2-yl-3,4-dihydro-2H-benzo[e]quinolin-1-one

Uniqueness

3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-15-10-14(16-6-3-9-20-16)18-13-8-7-11-4-1-2-5-12(11)17(13)15/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSOAUDSMQJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.